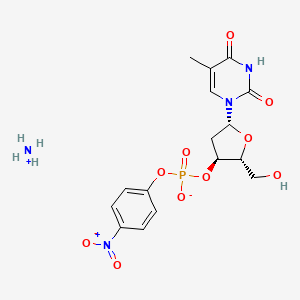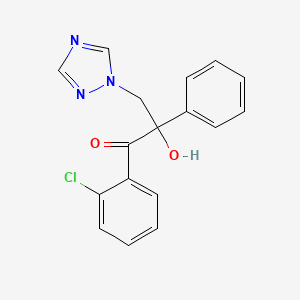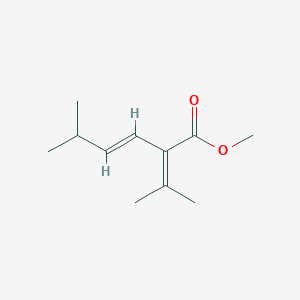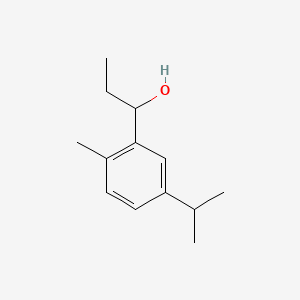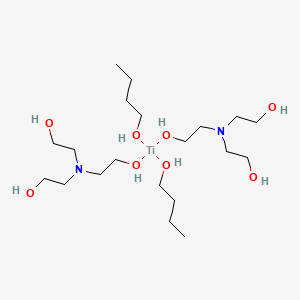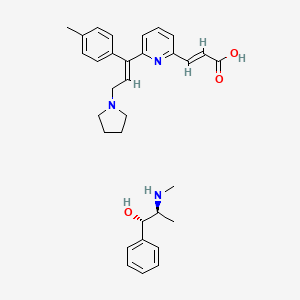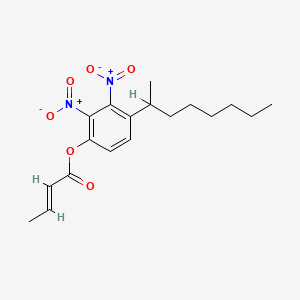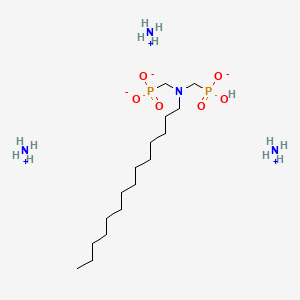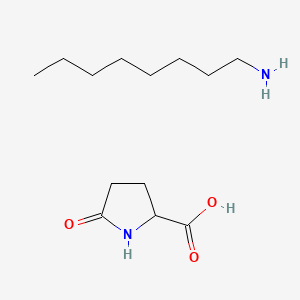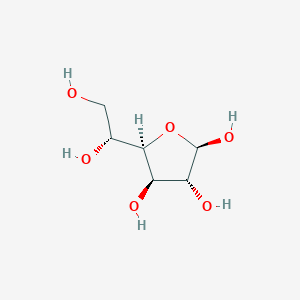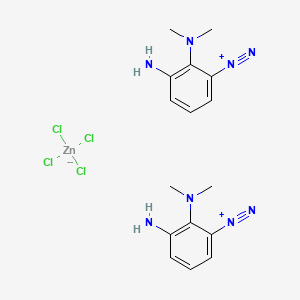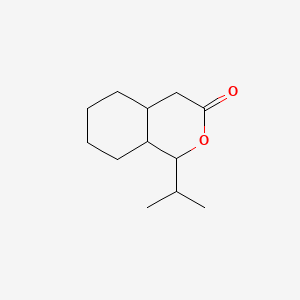
Octahydro-1-isopropyl-3H-2-benzopyran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1-isopropyl-3H-2-benzopyran-3-one: is an organic compound with the molecular formula C12H20O2 . It is a derivative of benzopyran and is characterized by its unique structure, which includes an isopropyl group and a fully hydrogenated benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1-isopropyl-3H-2-benzopyran-3-one typically involves the hydrogenation of benzopyran derivatives. One common method includes the catalytic hydrogenation of 1-isopropyl-3H-2-benzopyran-3-one using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1-isopropyl-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
Octahydro-1-isopropyl-3H-2-benzopyran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of octahydro-1-isopropyl-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Octahydro-2H-1-benzopyran-2-one
- 3H-2-Benzopyran-3-one
- Octahydro-1-(1-methylethyl)-3H-2-benzopyran-3-one
Uniqueness
Octahydro-1-isopropyl-3H-2-benzopyran-3-one is unique due to its specific structural features, including the isopropyl group and the fully hydrogenated benzopyran ring. These characteristics confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
84604-64-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-propan-2-yl-1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one |
InChI |
InChI=1S/C12H20O2/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
VODJLKMFVDDWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2CCCCC2CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


